9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one is a bicyclic compound characterized by its unique structural framework, which includes a diazabicyclo nonane core. This compound is of significant interest in various fields, particularly in medicinal chemistry, due to its potential applications as a scaffold for drug development. Its rigidity and stability make it a valuable candidate for designing enzyme inhibitors and other therapeutic agents .
The compound is classified under the category of bicyclic amines and is represented by the molecular formula with a molecular weight of 182.26 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-4-one. It is identified by the Chemical Abstracts Service (CAS) number 1208486-69-4, which facilitates its recognition in chemical databases and literature .
The synthesis of 9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves cyclization reactions of suitable precursors under controlled conditions. A common synthetic route includes the reaction between an appropriate amine and a ketone, followed by cyclization to form the desired bicyclic structure.
On an industrial scale, continuous flow processes may be employed to enhance efficiency and scalability, allowing for consistent quality control throughout production .
The molecular structure of 9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one can be represented using various structural notations:
These representations illustrate the compound's bicyclic structure and the positioning of functional groups within the molecule .
9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one can undergo several types of chemical reactions:
For these reactions:
The mechanism by which 9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one exerts its biological effects involves its interaction with specific molecular targets, particularly enzymes. The rigid bicyclic structure allows it to fit into enzyme active sites effectively, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in conditions such as neurological disorders .
Property | Value |
---|---|
Molecular Formula | C10H18N2O |
Molecular Weight | 182.26 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
The compound exhibits stability under normal laboratory conditions but may undergo various chemical transformations depending on reaction conditions and reagents used.
The compound's properties make it suitable for further exploration in medicinal chemistry and materials science applications .
9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one has several applications in scientific research:
This comprehensive overview highlights the significance of 9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one in various scientific fields and its potential for future research and application development.
The construction of the 3,9-diazabicyclo[4.2.1]nonane core presents unique challenges due to its fused [4.2.1] ring system, which imposes significant geometric constraints. Unlike the more common [3.3.1]nonanes, the [4.2.1] scaffold exhibits distinct conformational behavior, influencing reactivity and stability. Key synthetic approaches include:
Table 1: Comparative Analysis of Scaffold Synthesis Methods
Method | Key Reagent/Conditions | Yield Range | Advantages | Limitations |
---|---|---|---|---|
Schmidt Rearrangement | HN₃, TFA, CH₂Cl₂, 0–25°C | 45–72% | Atom-economical, single step | Sensitivity to substituent effects |
Photochemical Rearrangement | Oxaziridine, hν, flow reactor | 65–85% | Scalable, mild conditions | Requires specialized equipment |
Ring-Closing Metathesis | Grubbs G-II, toluene, reflux | 50–68% | Versatile functional group tolerance | Potential for dimerization byproducts |
The introduction of the isopropyl group at the N9-position demands precise stereocontrol due to the bridgehead nitrogen's geometry. The [4.2.1] system’s inherent conformational rigidity (boat-chair or twin-chair) influences stereoselectivity during N-alkylation:
Table 2: Stereoselectivity in 9-Isopropylation
Method | Conditions | Diastereomeric Ratio (endo:exo) | Key Influencing Factors |
---|---|---|---|
Reductive Amination | Acetone, NaBH₃CN, MeOH/HOAc | 7:1 to 8:1 | Solvent polarity, pH control |
Direct Alkylation | i-PrI, K₂CO₃, MeCN, 0°C | 1:3 to 1:4 | Temperature, counterion effects |
Chiral Auxiliary-Mediated | Evans auxiliary, LDA, THF, –78°C | >95% ee | Auxiliary bulk, metal coordination |
The lactam carbonyl (C4 position) and tertiary N9 nitrogen serve as pivotal sites for further derivatization. Catalysis is essential to overcome the steric hindrance and electronic deactivation inherent in the bicyclic system:
Table 3: Catalytic Functionalization Techniques
Reaction Type | Catalyst System | Substrate Scope | Yield Range | Key Insight |
---|---|---|---|---|
N9-Arylation | Pd₂(dba)₃/XPhos, toluene, 100°C | Aryl bromides, vinyl chlorides | 75–92% | Electron-rich halides require higher temps |
C4-Acylation | Ni(COD)₂/IMes, THF, 60°C | Aroyl chlorides, alkyl acid chlorides | 68–85% | Twisted amide geometry enables oxidative addition |
Enzymatic Resolution | CAL-B, phosphate buffer, pH 7.5 | Ester precursors of lactam | 40–60% (≥98% ee) | pH-sensitive; optimal at 25–30°C |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2